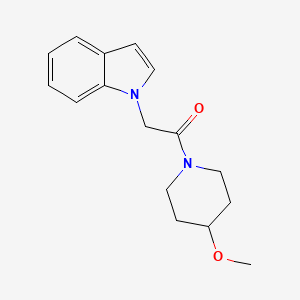
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic organic compound that features an indole ring and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
相似化合物的比较
Similar Compounds
- 2-(1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- 2-(1H-indol-1-yl)-1-(4-ethoxypiperidin-1-yl)ethanone
- 2-(1H-indol-1-yl)-1-(4-chloropiperidin-1-yl)ethanone
Uniqueness
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it a valuable compound for research and development.
生物活性
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, a compound featuring an indole and a piperidine moiety, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound combines an indole ring system with a methoxypiperidine side chain, which may contribute to its biological effects.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 .
Case Study:
In a study examining the effects of various indole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of the cell cycle .
Neuroprotective Effects
The piperidine component is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their potential to protect against neurodegenerative diseases.
Research Findings:
A recent study indicated that this compound could enhance neuronal survival in models of oxidative stress. The compound was shown to upregulate antioxidant enzymes, thereby reducing neuronal apoptosis .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Apoptotic Pathways: The compound may inhibit Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Antioxidant Activity: By enhancing the activity of endogenous antioxidants, it may protect neural tissues from oxidative damage.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-indol-1-yl-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-10-17(11-8-14)16(19)12-18-9-6-13-4-2-3-5-15(13)18/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWKBDYKUARNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














